molecular formula C14H23Cl3N2O B1418658 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride CAS No. 21279-77-6

1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride

Cat. No. B1418658
CAS RN: 21279-77-6
M. Wt: 341.7 g/mol
InChI Key: KQEUKQRNKBUFTF-UHFFFAOYSA-N
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Description

“1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride” is a compound that contains a piperazine ring, which is a heterocyclic amine with two nitrogen atoms. Piperazines are often used in the synthesis of pharmaceuticals and polymers. The methoxyphenyl group attached to the piperazine ring could potentially contribute to the compound’s polarity and reactivity. The chloropropyl group could make the compound reactive, especially under conditions that could substitute the chlorine atom.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2-methoxyphenyl-substituted piperazine with a 3-chloropropyl group. This could potentially be achieved through a nucleophilic substitution reaction, where the piperazine acts as a nucleophile and the 3-chloropropyl group acts as an electrophile.



Molecular Structure Analysis

The compound contains a piperazine ring, which is a saturated cyclic molecule. This ring provides a level of stability to the compound. The methoxyphenyl and chloropropyl groups are likely to project from this ring, potentially allowing for interactions with other molecules.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloropropyl group, which could undergo nucleophilic substitution reactions. The piperazine ring might also participate in reactions, particularly if catalyzed or under forcing conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. For example, factors like polarity, solubility, melting point, and boiling point would all depend on the precise arrangement of atoms and the presence of the functional groups in the compound.


Scientific Research Applications

Scale-Up Synthesis

  • Dopamine Uptake Inhibitor : This compound has been explored in the scale-up synthesis of dopamine uptake inhibitors, highlighting its potential in neuroscience and pharmacology (Ironside et al., 2002).

Spectroscopic Studies

  • NMR Analysis : Research has been conducted using spectroscopic methods like NMR to understand the compound's structure and behavior, providing crucial insights for chemical and pharmaceutical applications (Qin et al., 2005).

Biological Applications

  • HIV-1 Reverse Transcriptase Inhibition : This compound has been studied for its role in inhibiting HIV-1 reverse transcriptase, suggesting its importance in antiviral research (Romero et al., 1994).
  • 5-HT1A Receptor Affinity : Its variations have been analyzed for their affinity to 5-HT1A serotonin receptors, relevant in neuroscience and pharmacology (Raghupathi et al., 1991).

Nanoparticle Conjugation

  • Optical Imaging Agent : The compound has been used in the synthesis of silver nanoparticles for targeted optical imaging, indicating its potential in medical imaging technologies (Chaturvedi et al., 2018).

Antihistamine Activity

  • Cetirizine's Metabolite : It's the principal human metabolite of hydroxyzine, a piperazine antihistamine, which is significant in allergy treatment research (Arlette, 1991).

Cardiotropic Activity

  • Synthesis and Activity : New derivatives have been synthesized for their cardiotropic activity, relevant in cardiac pharmacology (Mokrov et al., 2019).

Radiolabeled Antagonist for PET

  • Serotonergic Neurotransmission Study : The compound has been used in PET studies for investigating serotonergic neurotransmission (Plenevaux et al., 2000).

Voltammetric Determination

  • Designer Drug Analysis : Its electrochemical behavior has been studied for forensic applications, particularly in the analysis of designer drugs (Milanesi et al., 2021).

Structural and Conformational Studies

  • Spectroscopic Investigation : The compound's vibrational and electronic properties have been investigated using various spectroscopic techniques, crucial for understanding its chemical properties (Prabavathi et al., 2015).

Fluorescent Ligands for Receptors

  • 5-HT1A Receptor Visualization : Derivatives have been synthesized as fluorescent ligands for 5-HT1A receptors, useful in receptor visualization and neuroscience research (Lacivita et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled. Proper safety measures should always be taken when handling chemical compounds, including the use of personal protective equipment and working in a well-ventilated area.


Future Directions

The potential applications and future directions for this compound would depend largely on its properties and reactivity. It could potentially be explored for use in pharmaceuticals, given the presence of the piperazine ring. Additionally, the compound could be used as a building block in the synthesis of more complex molecules.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, experimental data and further studies would be needed. Always follow safety guidelines when handling chemicals. If this compound is intended for use in humans, it must undergo rigorous testing and regulatory approval before it can be used clinically.


properties

IUPAC Name

1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O.2ClH/c1-18-14-6-3-2-5-13(14)17-11-9-16(10-12-17)8-4-7-15;;/h2-3,5-6H,4,7-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEUKQRNKBUFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride

CAS RN

21279-77-6
Record name 21279-77-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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